Butein 4'-glucoside
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Overview
Description
Butein 4’-glucoside is a natural compound that can be isolated from Coreopsis tinctoria Nutt . It is also found in other plants such as Toxicodendron vernicifluum , Dahlia , and Butea monosperma . The compound has antioxidative properties and inhibits both aldose reductase and advanced glycation endproducts .
Preparation Methods
The synthetic routes for Butein 4’-glucoside are not extensively documented. it can be obtained from natural sources or synthesized. Industrial production methods are not widely reported.
Chemical Reactions Analysis
Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Butein 4’-glucoside finds applications in scientific research across multiple fields:
Chemistry: Its antioxidative properties make it relevant for studies related to free radicals and oxidative stress.
Biology: Researchers explore its effects on cellular processes and potential health benefits.
Medicine: Investigations focus on its potential therapeutic applications, including hypertension and diabetes .
Industry: Although industrial applications are limited, further research may reveal additional uses.
Mechanism of Action
The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.
Comparison with Similar Compounds
Butein 4’-glucoside stands out due to its unique combination of antioxidative, aldose reductase inhibition, and advanced glycation endproducts inhibitory effects. Similar compounds include butein (without the glucoside moiety) and other chalconoids found in various plant species.
Remember that Butein 4’-glucoside is primarily studied for its potential health benefits, but further research is needed to fully understand its mechanisms and applications
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+ |
InChI Key |
QMVODIKHHIRSGI-ORCRQEGFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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